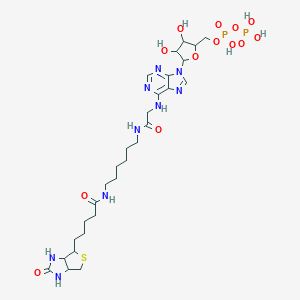![molecular formula C15H26O9 B011918 2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate CAS No. 57569-76-3](/img/structure/B11918.png)
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycereth-7 triacetate is a polyethylene glycol ester of glycerol with tri-esters of acetic acid. It is commonly used in cosmetic formulations as a solvent and emollient, providing a smooth and silky texture to the skin . The compound is known for its ability to dissolve a variety of cosmetic esters and oils, making it a valuable ingredient for cosmetic chemists .
Vorbereitungsmethoden
Glycereth-7 triacetate is synthesized through the ethoxylation of glycerol followed by acetylation. The ethoxylation process involves the reaction of glycerol with ethylene oxide to form glycereth-7, which is then acetylated using acetic anhydride to produce glycereth-7 triacetate . Industrial production methods typically involve the use of catalysts to enhance the reaction rates and yield.
Analyse Chemischer Reaktionen
Glycereth-7 triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert glycereth-7 triacetate into simpler compounds.
Substitution: The acetyl groups in glycereth-7 triacetate can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Glycereth-7 triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its emollient and solvent properties.
Medicine: Glycereth-7 triacetate is incorporated into pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Wirkmechanismus
The mechanism of action of glycereth-7 triacetate involves its interaction with the skin’s surface, where it acts as an emollient and solvent. The compound helps to soften and smoothen the skin by forming a protective barrier that retains moisture . Additionally, it enhances the solubility of other ingredients in cosmetic formulations, improving their efficacy.
Vergleich Mit ähnlichen Verbindungen
Glycereth-7 triacetate is part of a family of glycerin ethoxylates, which includes compounds like glycereth-3, glycereth-8, glycereth-12, glycereth-18, glycereth-20, glycereth-26, and glycereth-31 . Compared to these similar compounds, glycereth-7 triacetate is unique in its specific balance of ethoxylation and acetylation, providing a distinct combination of solubility and emollient properties. This makes it particularly valuable in cosmetic formulations where both properties are desired.
Conclusion
Glycereth-7 triacetate is a versatile compound with significant applications in cosmetics, chemistry, biology, and medicine. Its unique properties as a solvent and emollient make it an essential ingredient in various formulations, enhancing the texture, stability, and efficacy of products.
Eigenschaften
CAS-Nummer |
57569-76-3 |
|---|---|
Molekularformel |
C15H26O9 |
Molekulargewicht |
350.36 g/mol |
IUPAC-Name |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
InChI-Schlüssel |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Kanonische SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Synonyme |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


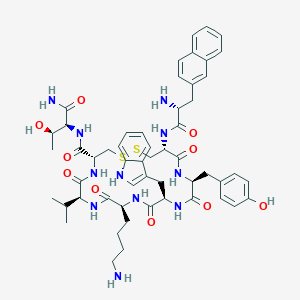

![4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine](/img/structure/B11842.png)
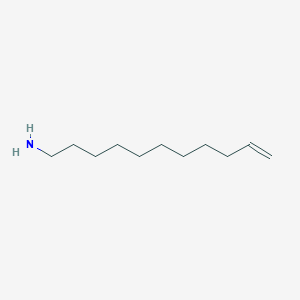
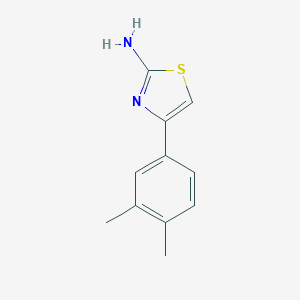

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one](/img/structure/B11853.png)
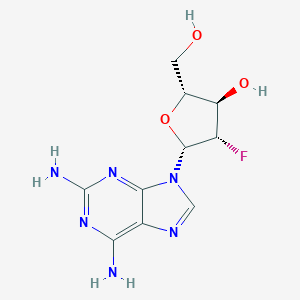
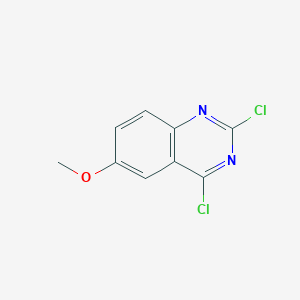


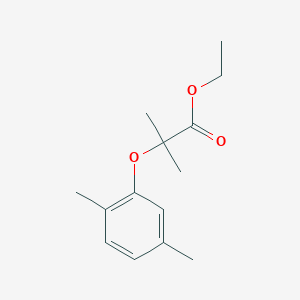
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
